molecular formula C7H10O B14317290 2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene CAS No. 109930-20-3

2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene

Cat. No.: B14317290
CAS No.: 109930-20-3
M. Wt: 110.15 g/mol
InChI Key: NMZZBHNFBRLLRY-UHFFFAOYSA-N
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Description

2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene is an organic compound with a unique structure that includes both an alkyne and an alkene functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene typically involves the reaction of 2-methyl-3-hydroxyprop-1-ene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the propargyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMF are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene involves its reactivity towards various chemical reagents. The alkyne group can participate in cycloaddition reactions, while the alkene group can undergo polymerization or other addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene is unique due to its combination of alkyne and alkene functional groups, which provide a versatile platform for various chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

109930-20-3

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

2-methyl-3-prop-2-ynoxyprop-1-ene

InChI

InChI=1S/C7H10O/c1-4-5-8-6-7(2)3/h1H,2,5-6H2,3H3

InChI Key

NMZZBHNFBRLLRY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COCC#C

Origin of Product

United States

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